2-(Methylamino)-1-phenoxyanthracene-9,10-dione
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Overview
Description
2-(Methylamino)-1-phenoxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by the presence of a methylamino group and a phenoxy group attached to the anthracene-9,10-dione core. The unique structure of this compound makes it a subject of interest in various scientific research fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-phenoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione, which is commercially available or can be synthesized from anthracene through oxidation.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction. Anthracene-9,10-dione is reacted with phenol in the presence of a base such as potassium carbonate.
Introduction of the Methylamino Group: The methylamino group is introduced through a reductive amination reaction. The phenoxyanthracene-9,10-dione intermediate is reacted with formaldehyde and methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The phenoxy and methylamino groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
Scientific Research Applications
2-(Methylamino)-1-phenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used as a dye and pigment in various industrial applications, including textiles and coatings.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1-phenoxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-1-phenoxyanthracene-9,10-dione: is similar to other anthraquinone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-(Methylamino)-1-phenoxyanthracene-9,10-dione (also known as "Methylamino phenoxyanthracene") is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial effects, cytotoxicity, and potential applications in drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an anthracene backbone with a phenoxy group and a methylamino substituent, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Studies demonstrate that it induces apoptosis in human cancer cells, making it a candidate for further investigation in cancer therapy.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.0 |
MCF-7 (breast cancer) | 12.5 |
A549 (lung cancer) | 18.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- DNA Intercalation : Its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or DNA repair mechanisms.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. This indicates its potential efficacy in cancer treatment.
- Combination Therapy : Preliminary studies suggest that combining this compound with existing chemotherapeutics enhances overall treatment efficacy while reducing side effects.
Properties
CAS No. |
65016-78-6 |
---|---|
Molecular Formula |
C21H15NO3 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-(methylamino)-1-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO3/c1-22-17-12-11-16-18(21(17)25-13-7-3-2-4-8-13)20(24)15-10-6-5-9-14(15)19(16)23/h2-12,22H,1H3 |
InChI Key |
FMGRRLPMZMLKJX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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